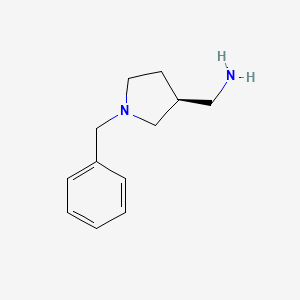

(S)-3-氨基甲基-1-苄基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Aminomethyl-1-benzylpyrrolidine, also known as (S)-AMBP, is an organic compound that has been studied extensively for its various applications in the scientific research field. It is a chiral amine and is used as a building block in the synthesis of various compounds. Due to its unique properties, (S)-AMBP has become an important tool in the synthesis of various compounds, such as peptides, peptidomimetics, and drugs.

科学研究应用

Histology and Microscopy

This compound is utilized in histology for staining purposes. Stains like Gomori’s Methenamine Silver, which may contain similar compounds, are used to highlight biological structures during microscopic analysis. These stains are crucial for easy analysis of microscopic anatomy, allowing for clear observation results in both plant and animal tissues .

Medical Research

In medical research, derivatives of this compound could be used in the detection and treatment of diseases. For instance, in the study of Pneumocystis jirovecii pneumonia, a potentially fatal fungal infection, compounds with similar structures are used for microscopic imaging and labeling to detect the presence of the pathogen .

Optimization of Staining Techniques

The compound may play a role in optimizing staining techniques, such as Grocott’s methenamine silver stain, which is used for demonstrating glycogen in tissues. Research into the best fixatives and temperatures for these staining techniques is ongoing, and compounds like (s)-(1-benzylpyrrolidin-3-yl)methanamine could be integral to these studies .

Pharmacotherapy

Pyrrolidine alkaloids, which share a similar structure to this compound, have shown promise in pharmacotherapy. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. This suggests potential applications of (s)-(1-benzylpyrrolidin-3-yl)methanamine in developing new therapeutic agents .

Antimicrobial Research

In the context of increasing antibiotic resistance, non-antibiotic alternatives for treating infections are being researched. Methenamine hippurate, for example, is a urinary antiseptic that has been studied as an alternative to prophylactic antibiotics for recurrent urinary tract infections. Compounds like (s)-(1-benzylpyrrolidin-3-yl)methanamine could be explored for similar applications .

作用机制

- It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- The acidic environment is crucial for this hydrolysis process, as methenamine does not exhibit antibacterial properties in an alkaline environment (pH≥6) .

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKIVNGQVUKJA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364035 |

Source

|

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminomethyl-1-benzylpyrrolidine | |

CAS RN |

229323-07-3 |

Source

|

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)